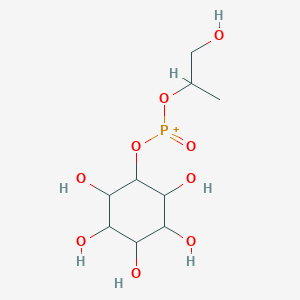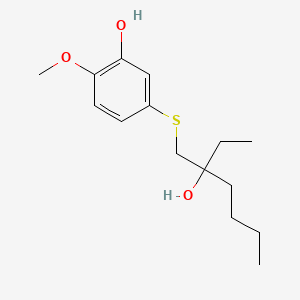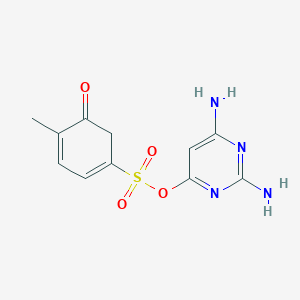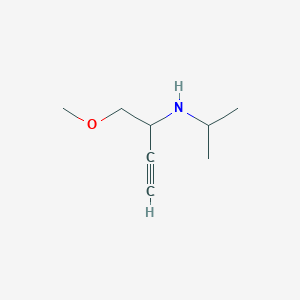![molecular formula C23H21N3O2 B13357252 N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxybenzylidene)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both methoxy and methyl groups, which may influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H21N3O2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C23H21N3O2/c1-16-5-4-6-21-25-22(18-9-13-20(28-3)14-10-18)23(26(16)21)24-15-17-7-11-19(27-2)12-8-17/h4-15H,1-3H3/b24-15+ |
Clave InChI |
SOPQCXIVOJQKAS-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=CC2=NC(=C(N12)/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=CC2=NC(=C(N12)N=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)

![methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B13357206.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357215.png)
![(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13357228.png)


![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
